molecular formula C8H11NO5 B1435514 2-(6-Oxopiperidin-2-yl)propanedioic acid CAS No. 1803612-18-1

2-(6-Oxopiperidin-2-yl)propanedioic acid

Cat. No.: B1435514
CAS No.: 1803612-18-1
M. Wt: 201.18 g/mol
InChI Key: MRCAQPFPFFSBTH-UHFFFAOYSA-N
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Description

2-(6-Oxopiperidin-2-yl)propanedioic acid (CAS 1803612-18-1) is a high-value chemical building block designed for research and development applications. This compound features a 6-oxopiperidine ring, a privileged structure in medicinal chemistry, fused with a propanedioic acid (malonic acid) moiety, which provides a versatile handle for further synthetic modification. With a molecular formula of C8H11NO5 and a molecular weight of 201.18 g/mol, it is a key intermediate in organic synthesis . Compounds containing the 6-oxopiperidine scaffold are of significant research interest, particularly in the construction of more complex molecules for pharmaceutical research. For instance, derivatives of 6-oxopiperidine are extensively explored as core structures in the development of novel therapeutics, such as the substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives investigated as targeted protein degraders for IKAROS Family Zinc Finger 2 (IKZF2) and other proteins, a promising area in anticancer drug discovery . The presence of the malonic acid group allows for reactions at both carboxylic acid sites, making this reagent suitable for creating diverse amide bonds or for decarboxylative pathways to access new chemical space. Researchers can utilize this compound as a critical starting material to develop potential inhibitors or probes for biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and handling procedures should be followed as per the Safety Data Sheet.

Properties

IUPAC Name

2-(6-oxopiperidin-2-yl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c10-5-3-1-2-4(9-5)6(7(11)12)8(13)14/h4,6H,1-3H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCAQPFPFFSBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactam Ring Formation via Alkylation and Cyclization

One effective approach for preparing piperidin-2-ones involves alkylation of esters with azidoalkyl triflates, followed by reduction and ring closure. The general sequence includes:

  • Alkylation Step: Reaction of a malonic ester or related ester with a 3-azidopropyl trifluoromethanesulfonate reagent under basic conditions (e.g., lithium diisopropylamide as base) to introduce the azidoalkyl substituent.

  • Azide Reduction: Conversion of the azido group to an amine using catalytic hydrogenation in a continuous flow reactor (e.g., H-Cube® Mini Plus with Pd/C catalyst) or via Staudinger reduction with triphenylphosphine in THF/H2O.

  • Ring Closure: Heating the resulting amino ester to induce intramolecular cyclization forming the piperidin-2-one ring.

This three-step sequence is noted for good functional group tolerance and can be adapted for various substituents, including aliphatic and aromatic esters.

Functionalization to Introduce Propanedioic Acid Moiety

Following lactam formation, the introduction of the propanedioic acid group can be achieved by:

  • Oxidation or hydrolysis of ester groups to carboxylic acids.

  • Selective substitution at the 2-position of the piperidinone ring with a propanedioic acid derivative or its precursor.

Specific methods for this step are less commonly detailed in literature but may involve standard organic transformations such as ester hydrolysis under acidic or basic conditions.

Representative Synthetic Example from Patent Literature

A patent (EP 2 940 024 A1) describes related synthetic methodologies for lactam-containing compounds that share structural features with this compound. Key points include:

  • Use of polar solvents under alkaline conditions for coupling reactions.

  • Palladium-catalyzed borylation and subsequent transformations to functionalize aromatic or heteroaromatic rings.

  • Multi-step sequences involving protection, lithiation, nucleophilic substitution, and deprotection to achieve the target molecules.

While the patent focuses on benzoxazine oxazolidinone compounds, the synthetic principles and conditions provide insights applicable to the preparation of piperidin-2-one derivatives.

Comparative Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Alkylation Nucleophilic substitution Ester + 3-azidopropyl triflate, LDA base Introduces azidoalkyl substituent
Azide Reduction Catalytic hydrogenation or Staudinger reduction Pd/C catalyst, H2 flow (H-Cube®) or PPh3 in THF/H2O Converts azide to amine
Ring Closure Intramolecular cyclization Heating in suitable solvent Forms piperidin-2-one lactam ring
Ester Hydrolysis Acidic or basic hydrolysis Aqueous acid or base Converts esters to propanedioic acid moiety
Functional Group Manipulation Various (borylation, lithiation) Pd catalysis, n-BuLi, protecting groups For further substitution or protection steps

Research Findings and Optimization Notes

  • The use of flow hydrogenation for azide reduction improves safety and efficiency compared to batch methods.

  • Alkylation yields are sensitive to the nature of the ester and the base used; lithium diisopropylamide (LDA) is preferred for aliphatic esters.

  • The ring closure step may require optimization of temperature and solvent to maximize yield and purity.

  • Late-stage modifications on pharmaceutical compounds demonstrate the method's versatility, though steric hindrance can reduce yields.

  • Purification is generally conducted after the final step, simplifying the workflow.

Chemical Reactions Analysis

2-(6-Oxopiperidin-2-yl)propanedioic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Recent studies have indicated that derivatives of 2-(6-oxopiperidin-2-yl)propanedioic acid exhibit significant anticancer properties. These compounds have been shown to possess a broad spectrum of activity against various cancer types, including:

  • Cervical carcinoma
  • Colon cancer
  • Endometrial cancer
  • Soft tissue sarcoma

The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation and survival, making this compound a candidate for further drug development .

Pharmaceutical Formulations :
The compound is also being explored for use in pharmaceutical formulations due to its low toxicity and high stability. Its potential as a building block in drug synthesis allows for the development of new therapeutic agents .

Biochemical Applications

Biomaterials :
In the field of biomaterials, this compound can be utilized in the development of bioactive materials for tissue engineering. Its properties may facilitate cell adhesion and growth, making it suitable for applications in regenerative medicine .

Analytical Chemistry :
The compound serves as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its ability to form stable complexes with various analytes enhances the sensitivity and specificity of these analytical techniques .

Materials Science Applications

Polymer Chemistry :
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound show improved performance characteristics suitable for industrial applications .

Case Study 1: Anticancer Drug Development

A study published in 2020 demonstrated that a derivative of this compound exhibited potent activity against human colon cancer cells. The research involved synthesizing various analogs and evaluating their cytotoxic effects using MTT assays. The results indicated that certain derivatives could reduce cell viability significantly compared to control groups .

Case Study 2: Biocompatible Materials

Research conducted on the use of this compound in creating biocompatible scaffolds for tissue engineering showed promising results. Scaffolds incorporating this compound facilitated enhanced cell attachment and proliferation in vitro, suggesting potential for use in regenerative therapies .

Mechanism of Action

The mechanism of action of 2-(6-Oxopiperidin-2-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The ketone group and malonic acid moiety play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanedioic Acid (Malonic Acid)

Malonic acid (HOOC-CH₂-COOH) serves as the foundational structure for this comparison. Key differences arise from the oxopiperidinyl substituent in the target compound:

  • Acidity : Malonic acid has two pKa values (2.826 and 5.696) due to its dicarboxylic nature . The electron-withdrawing oxopiperidinyl group in 2-(6-oxopiperidin-2-yl)propanedioic acid is expected to lower its pKa values further, enhancing acidity compared to malonic acid.
  • Solubility: Malonic acid is highly water-soluble. The bulky piperidinone ring in the target compound may reduce aqueous solubility, favoring polar organic solvents.
  • Applications: Malonic acid is widely used in polymer synthesis and food preservation. The target compound’s piperidinone moiety suggests niche applications in drug design or metal chelation.

Other Aliphatic Dicarboxylic Acids

Comparisons with succinic (HOOC-(CH₂)₂-COOH) and fumaric (HOOC-CH=CH-COOH) acids highlight structural and functional contrasts:

  • Acidity : Succinic acid has higher pKa values (4.207 and 5.635) than malonic acid due to increased carbon chain length, reducing electron withdrawal . The target compound’s pKa is projected to be closer to malonic acid but modulated by its substituent.
  • Reactivity : Fumaric acid’s trans double bond confers rigidity and distinct reactivity (e.g., in polymerization) compared to the target compound’s flexible cyclic substituent.

Perfluorinated Propanedioic Acid Esters

and list derivatives like Propanedioic acid, mono(γ-ω-perfluoro-C8-12-alkyl) derivs., di-me esters (CAS 238420-68-3) . These differ critically from the target compound:

  • Structure: Perfluoroalkyl chains replace the piperidinone group, imparting extreme hydrophobicity and chemical stability.

Table 1: Comparative Properties of this compound and Analogues

Property This compound Malonic Acid Succinic Acid Perfluoroalkyl Esters
Molecular Formula C₈H₁₁NO₅ (inferred) C₃H₄O₄ C₄H₆O₄ Variable (C8-12 perfluoro chains)
pKa Values Estimated <2.8 (pKa1), <5.7 (pKa2) 2.826, 5.696 4.207, 5.635 Not applicable (ester forms)
Solubility Moderate (water), high in polar organics High (water) High (water) Low (water), high in organics
Applications Pharmaceuticals, chelation Polymers, food Food, industrial Fluoropolymers, surfactants
Toxicity Unknown Low Low High (regulated)

Biological Activity

2-(6-Oxopiperidin-2-yl)propanedioic acid, also known by its CAS number 1803612-18-1, is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a ketone and a propanedioic acid moiety. Its molecular formula is C8H11NO4, and it has a molecular weight of approximately 185.18 g/mol. The structure can be represented as follows:

C8H11NO4\text{C}_8\text{H}_{11}\text{N}\text{O}_4

Research indicates that this compound interacts with various biological targets, primarily through modulation of enzymatic activity and receptor interactions. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in regulating intracellular signaling pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Key Mechanisms:

  • PDE Inhibition: The compound has shown potential in inhibiting PDE4, which is implicated in inflammatory responses and cognitive function .
  • Receptor Modulation: Interactions with neurotransmitter receptors may enhance cognitive functions and mitigate symptoms in neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit anti-inflammatory properties. In animal models, PDE4 inhibitors have been effective in reducing inflammation associated with chronic pulmonary diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

Preclinical studies have suggested that the compound may possess neuroprotective effects. By enhancing cAMP levels through PDE inhibition, it could improve cognitive functions and provide therapeutic benefits in conditions like depression and anxiety disorders .

Antimicrobial Activity

Emerging research indicates the potential antimicrobial properties of this compound. Its structural analogs have been tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies

  • Inflammation Model Study: A study on mice treated with PDE4 inhibitors demonstrated significant reductions in inflammatory markers after administration of compounds related to this compound. The results indicated an improvement in lung function metrics in models of COPD .
  • Cognitive Function Study: In a rodent model of depression, administration of the compound led to improved performance in memory tasks, suggesting its potential application in treating cognitive deficits associated with mood disorders .

Research Findings Summary Table

Study FocusFindingsReference
Anti-inflammatory EffectsReduced inflammatory markers; improved lung function
Neuroprotective EffectsEnhanced cognitive performance in depression models
Antimicrobial ActivityInhibition of bacterial growth in various strains

Q & A

Q. How can researchers ensure compliance with occupational health standards during scale-up?

  • Methodological Answer : Conduct hazard assessments per NIOSH guidelines. Implement engineering controls (e.g., closed-system reactors) and biological monitoring (e.g., urine metabolites). Train personnel on emergency procedures (e.g., eyewash stations, spill kits) and maintain exposure records as per 29 CFR 1910.1020 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Oxopiperidin-2-yl)propanedioic acid
Reactant of Route 2
2-(6-Oxopiperidin-2-yl)propanedioic acid

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